7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with various functional groups that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine, fluoro, methoxybenzenesulfonyl, and propyl groups. Each step requires specific reagents and conditions, such as:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Group: This step may involve the nucleophilic substitution of a halogenated quinoline derivative with 3,5-dimethylpiperidine.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as triethylamine.
Propylation: The propyl group can be introduced via alkylation using propyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline core or the substituent groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study biological processes. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulation of Receptors: Interacting with receptors on the cell surface and altering their signaling pathways.
Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
- 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-butyl-1,4-dihydroquinolin-4-one
- 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-ethyl-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine, fluoro, methoxybenzenesulfonyl, and propyl groups in a single molecule allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O4S/c1-5-10-28-16-25(34(31,32)20-8-6-19(33-4)7-9-20)26(30)21-12-22(27)24(13-23(21)28)29-14-17(2)11-18(3)15-29/h6-9,12-13,16-18H,5,10-11,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXDUYDCYYINFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.